1-Acetyl-5,6-dimethoxyindoline
Overview
Description
1-Acetyl-5,6-dimethoxyindoline is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products. The compound’s structure includes an indoline core with acetyl and methoxy functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5,6-dimethoxyindoline can be synthesized through several methods. One common approach involves the acetylation of 5,6-dimethoxyindoline using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5,6-dimethoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or deacetylated compounds .
Scientific Research Applications
1-Acetyl-5,6-dimethoxyindoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-acetyl-5,6-dimethoxyindoline exerts its effects involves interactions with various molecular targets. The acetyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological receptors. These interactions can influence cellular pathways, leading to the observed biological activities .
Comparison with Similar Compounds
1-Acetylindoline: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
5,6-Dimethoxyindoline: Lacks the acetyl group, affecting its biological activity and synthetic applications.
1-Acetyl-5-methoxyindoline: Contains only one methoxy group, leading to variations in its chemical behavior.
Uniqueness: 1-Acetyl-5,6-dimethoxyindoline is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in synthetic chemistry and its potential for developing new pharmaceuticals .
Properties
IUPAC Name |
1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-5-4-9-6-11(15-2)12(16-3)7-10(9)13/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSZYTDUDYHMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504818 | |
Record name | 1-(5,6-Dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15937-10-7 | |
Record name | 1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15937-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5,6-Dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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